molecular formula C17H29N5O5 B12749813 Acefylline heptaminol CAS No. 10075-18-0

Acefylline heptaminol

Cat. No.: B12749813
CAS No.: 10075-18-0
M. Wt: 383.4 g/mol
InChI Key: DWOMKMOQZYKZKX-UHFFFAOYSA-N
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Description

Acefylline heptaminol, also known as 6-amino-2-methylheptan-2-ol salt of theophylline-7-yl acetic acid, is a derivative of theophylline. It is primarily used for its bronchodilator and cardiovascular effects. This compound is less toxic than theophylline and produces insignificant gastric irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acefylline heptaminol is synthesized through a reaction between theophylline-7-acetic acid and heptaminol. The reaction typically involves the formation of a salt between the acidic group of theophylline-7-acetic acid and the basic amine group of heptaminol. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Acefylline heptaminol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Acefylline heptaminol has several scientific research applications:

Mechanism of Action

Acefylline heptaminol acts as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the action of adenosine, a molecule that typically promotes bronchoconstriction and vasodilation. This leads to bronchodilation and improved airflow in the respiratory tract. Additionally, it has cardiovascular effects, including increased heart rate and improved cardiac output .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acefylline heptaminol is unique due to its combination of bronchodilator and cardiovascular effects with lower toxicity and minimal gastric irritation. This makes it a preferred choice in certain therapeutic applications compared to other xanthine derivatives .

Properties

CAS No.

10075-18-0

Molecular Formula

C17H29N5O5

Molecular Weight

383.4 g/mol

IUPAC Name

6-amino-2-methylheptan-2-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

InChI

InChI=1S/C9H10N4O4.C8H19NO/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-7(9)5-4-6-8(2,3)10/h4H,3H2,1-2H3,(H,14,15);7,10H,4-6,9H2,1-3H3

InChI Key

DWOMKMOQZYKZKX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Origin of Product

United States

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